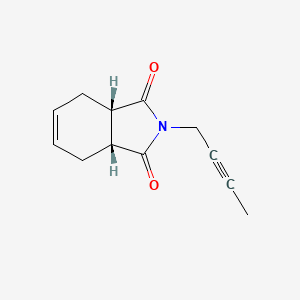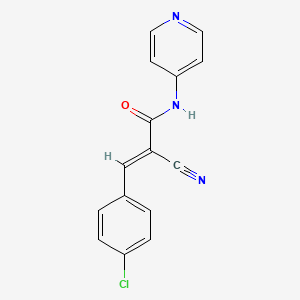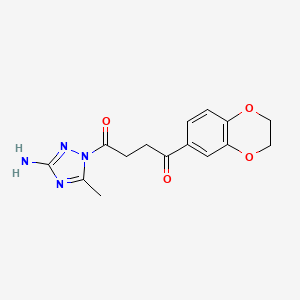
(3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoindoles and has been synthesized using various methods.
Applications De Recherche Scientifique
(3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has shown potential applications in various fields of scientific research. One of the applications is in the field of medicinal chemistry. This compound has been shown to have anticancer activity and could be used in the development of new cancer drugs. It has also been shown to have antiviral activity and could be used in the development of new antiviral drugs. Another application is in the field of materials science. This compound has been used in the synthesis of new materials with potential applications in electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of (3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the replication of viruses in vitro. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione in lab experiments is its potential applications in various fields of scientific research. Another advantage is its relatively easy synthesis method. However, one limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects.
Orientations Futures
There are several future directions for research on (3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione. One direction is to further investigate its potential applications in medicinal chemistry and materials science. Another direction is to study its mechanism of action and biochemical and physiological effects in more detail. Additionally, future research could focus on developing more efficient synthesis methods and exploring the potential of this compound in combination with other drugs.
Méthodes De Synthèse
The synthesis of (3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been achieved using different methods. One of the methods involves the reaction between 3-bromo-1-butene and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a palladium catalyst. Another method involves the reaction between 3-bromo-1-butene and 3,4-dihydroisoquinoline-1-carboxylic acid in the presence of a copper catalyst. Both methods have been successful in synthesizing the desired compound.
Propriétés
IUPAC Name |
(3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-5,9-10H,6-8H2,1H3/t9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKKXAXVOZSPNU-AOOOYVTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C2CC=CCC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C(=O)[C@@H]2CC=CC[C@@H]2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (Z)-2-cyano-3-[4-[[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]acetyl]amino]phenyl]prop-2-enoate](/img/structure/B7683420.png)

![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)

![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)

![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)

![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)
![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)
![1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide](/img/structure/B7683484.png)
![5-[(dimethylamino)methyl]-N-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]furan-2-carboxamide](/img/structure/B7683493.png)
![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)